Menisdaurin

Overview

Description

Synthesis Analysis

Menisdaurin and its derivatives have been synthesized through various methods, highlighting the compound's versatility and the interest in its structural and functional properties. For instance, the total syntheses of related isoquinoline alkaloids, menisporphine and daurioxoisoporphine C, were enabled by photoredox-catalyzed direct C-H arylation, indicating a method that could potentially be applied to Menisdaurin synthesis (Zhang et al., 2014). Additionally, diastereoselective synthesis methods have been reported starting from (+)-menisdaurilide, showcasing the flexibility in synthetic approaches for related compounds (Bardají et al., 2008).

Molecular Structure Analysis

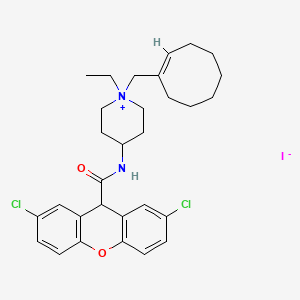

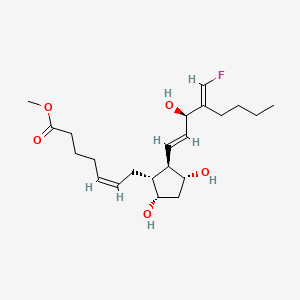

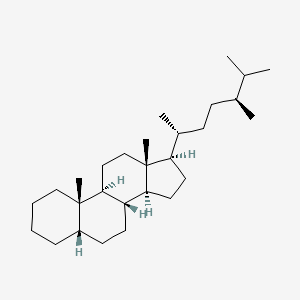

The molecular structure of Menisdaurin has been elucidated through various chemical and spectral analyses. A study on the constituents of medicinal plants revealed Menisdaurin's structure as a nitrile glucoside isolated from Menispermum dauricum DC, suggesting a specific molecular configuration (Takahashi et al., 1978). This structural analysis provides a foundation for understanding the compound's interactions and reactivity.

Chemical Reactions and Properties

Menisdaurin's reactivity has been explored in various contexts, including its participation in chemical reactions such as cyanation. A method for the chelation-assisted palladium-catalyzed direct cyanation of aromatic nitriles showcases a potential pathway for Menisdaurin synthesis or derivative functionalization, emphasizing the compound's chemical versatility (Jia et al., 2009).

Scientific Research Applications

Anti-inflammatory Potential

Menisdaurin, identified in the stem bark of Bauhinia rufescens, has shown anti-inflammatory properties, particularly against the cyclooxygenase-2 enzyme (COX-2). This enzyme is involved in the inflammatory process, and the inhibition activity of menisdaurin suggests its potential as an anti-inflammatory agent (Muhammad & Sirat, 2013).

Chemical Composition and Structure

Menisdaurin was initially isolated from the vines of Menispermum dauricum DC and identified as a nitrile glucoside. Its structure is significant for understanding the chemical composition of certain medicinal plants (Takahashi, Matsuzawa, & Takani, 1978).

Anti-viral Activity

In the plant Flueggea virosa, menisdaurin is one of the biologically active components known for its anti-viral activity. This highlights the compound's potential in the development of antiviral treatments or as a natural remedy for certain viral infections (Hussain et al., 2018).

Pharmacological Actions

Menisdaurin has also been identified in Ilex aquifolium and recognized for its potential pharmacological actions. The specific effects and mechanisms of action need further investigation, but this points to the compound's broad applicability in various medicinal contexts (Nahrstedt & Wray, 1990).

Anti-Hepatitis B Virus (HBV) Activities

Several studies have highlighted menisdaurin's effectiveness against Hepatitis B virus, demonstrating its therapeutic potential in treating HBV infections. This property is notable in various plants like Mangrove (Bruguiera gymnorrhiza) and Saniculiphyllum guangxiense (Yi et al., 2015), (Geng et al., 2012).

Chemical Synthesis and Stereochemistry

Research on menisdaurin includes its synthesis and stereochemistry, essential for understanding its biological activity and potential therapeutic applications. This is crucial for developing drugs or treatments based on menisdaurin (Shirakawa et al., 2018).

Mechanism of Action

Menisdaurin, also known as Menisdaurine or HY-N1927, is a cyano glucoside . It was first isolated in 1978 from Menispermum dauricum (Menispermaceae) and has also been isolated from several plant sources .

Biochemical Pathways

It is known that menisdaurin is a cyano glucoside , a class of compounds that can participate in various biochemical reactions

Result of Action

It has been suggested that menisdaurin may have potential anti-hepatitis b virus (hbv) activities

Action Environment

It is known that menisdaurin is unstable in water and methanol . This suggests that the compound’s stability and efficacy may be influenced by the solvent environment.

Safety and Hazards

Future Directions

Four new cyclohexylideneacetonitrile derivatives, named menisdaurins B–E, as well as three known cyclohexylideneacetonitrile derivatives—menisdaurin, coclauril, and menisdaurilide—were isolated from the hypocotyl of a mangrove (Bruguiera gymnorrhiza) . These compounds showed anti-Hepatitis B virus (HBV) activities, indicating potential future directions for the study of Menisdaurin .

properties

IUPAC Name |

(2Z)-2-[(4S,6R)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3-/t8-,9-,10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHVFIKQCUKKQW-YIVVZXMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C/C(=C/C#N)/[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67765-58-6 | |

| Record name | Acetonitrile, ((4S,6R)-6-(beta-D-glucopyranosyloxy)-4-hydroxy-2-cyclohexen-1-ylidene)-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067765586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)

![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)

![N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide](/img/structure/B1234326.png)